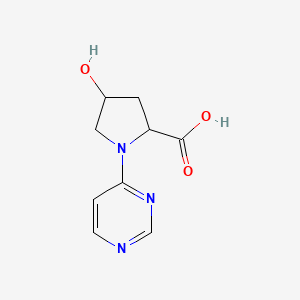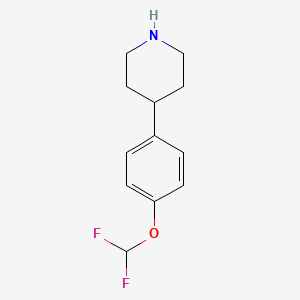![molecular formula C16H23NO2 B13536437 Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with an ethyl ester group and a phenyl group bearing an isopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is critical to minimize by-products and ensure scalability .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the ester group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate pathways involved in inflammation, pain, or other physiological processes .
Comparación Con Compuestos Similares
Ethyl 4-phenylpyrrolidine-3-carboxylate: Lacks the isopropyl group, resulting in different biological activity.
Ethyl 4-[4-(methyl)phenyl]pyrrolidine-3-carboxylate: Contains a methyl group instead of an isopropyl group, affecting its pharmacokinetics and potency.
Ethyl 4-[4-(tert-butyl)phenyl]pyrrolidine-3-carboxylate: The bulkier tert-butyl group influences its binding affinity and selectivity.
Uniqueness: Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct pharmacological profile and therapeutic potential .
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
ethyl 4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-4-19-16(18)15-10-17-9-14(15)13-7-5-12(6-8-13)11(2)3/h5-8,11,14-15,17H,4,9-10H2,1-3H3 |
Clave InChI |
ZYXURYKQHDWWAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)













